4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid
Description
4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid is a sulfonamide derivative characterized by a benzoic acid backbone linked to a sulfonamide group substituted with an acetylated aromatic amine. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitubercular activities . Its synthesis typically involves reacting 4-aminobenzoic acid with 4-(acetylamino)benzenesulfonyl chloride under basic conditions, followed by purification . The acetyl group enhances metabolic stability, while the sulfonamide moiety contributes to hydrogen bonding and target interaction, making it a scaffold for drug development.
Structure
3D Structure
Properties
CAS No. |
72236-24-9 |
|---|---|
Molecular Formula |
C15H14N2O5S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
4-[(4-acetamidophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O5S/c1-10(18)16-12-6-8-14(9-7-12)23(21,22)17-13-4-2-11(3-5-13)15(19)20/h2-9,17H,1H3,(H,16,18)(H,19,20) |
InChI Key |
JQDWCODPTYKORB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Biological Activity
4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid, also known as acetylaminobenzenesulfonamide, is a compound with significant potential in medicinal chemistry due to its structural characteristics, which include an acetylamino group and a sulfonamide moiety. This compound has garnered attention for its biological activity, particularly in the context of enzyme inhibition and therapeutic applications.
- Chemical Formula : C₁₅H₁₄N₂O₅S
- CAS Number : 321433-88-9
- Molecular Weight : 342.35 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes, particularly carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, including acid-base balance and gas exchange. The inhibition mechanism typically involves the binding of the sulfonamide group to the active site of the enzyme, disrupting its catalytic function.
Biological Activity Overview
Research indicates that compounds with sulfonamide structures exhibit a range of biological activities:
- Enzyme Inhibition : The compound shows high affinity for carbonic anhydrases, which are involved in numerous biological processes. Inhibition studies reveal that it can effectively decrease enzyme activity in vitro, making it a candidate for further drug development targeting conditions like glaucoma and certain types of cancer .
- Antimicrobial Properties : Some studies suggest that related sulfonamide compounds possess antimicrobial activity. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities imply potential activity against bacterial and fungal pathogens.
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrase :
-
Therapeutic Applications :
- The compound's potential therapeutic applications have been explored in various contexts:
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid is , with a molecular weight of 362.37 g/mol. Its structure features a sulfonamide group attached to an acetylamino-substituted phenyl ring, which contributes to its biological activity and potential therapeutic uses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamide compounds can inhibit bacterial growth, suggesting potential for treating infections caused by resistant strains .
Anti-inflammatory Effects
Sulfonamide derivatives are known for their anti-inflammatory properties. The compound has been investigated for its ability to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory medications .
Anticancer Potential
The compound has also been studied for its anticancer properties. Research indicates that certain sulfonamide derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. A notable study highlighted its efficacy against breast cancer cell lines, suggesting that it could be further developed as a therapeutic agent for cancer treatment .
Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to thermal degradation, making it suitable for high-performance applications .
Dye Synthesis
The compound serves as an intermediate in the synthesis of various dyes used in textile and coating industries. Its ability to form stable complexes with metal ions allows for the development of vibrant and durable dyes that meet industrial standards .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the sulfonamide or benzoic acid moieties, influencing their physical and chemical properties. Below is a comparative analysis:
Notes:
- Decarboxylation : Substitution of the benzoic acid group (e.g., hydrazide in compounds 12 and 13) reduces melting points compared to the parent carboxylic acid .
- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., compound 19) increase acidity (pKa ~2.77) and density, enhancing membrane permeability .
- Piperazinyl Groups : Compound 17’s methylpiperazine introduces basicity, improving solubility in polar solvents .
Q & A
Q. What are the optimal synthetic routes for 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential sulfonylation and acetylation steps. A common approach includes:
Sulfonylation : Reacting 4-aminobenzoic acid with 4-acetamidobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA) at 0–5°C to form the sulfonamide intermediate.
Acetylation : Protecting the free amino group using acetic anhydride in pyridine at room temperature.
Purification : Recrystallization from ethanol/water mixtures improves purity.
Q. Key Factors for Optimization :
Q. Table 1: Synthetic Conditions and Yields
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Acetamidobenzenesulfonyl chloride, TEA | 0–5°C | DCM | 85–90 |
| 2 | Acetic anhydride, pyridine | RT | Pyridine | 92–95 |
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- FTIR : Confirm sulfonamide (SO₂NH, ~1160–1265 cm⁻¹) and carboxylic acid (C=O, ~1680–1700 cm⁻¹) groups.
- ¹H-NMR : Key peaks include:
- δ 10.3–10.5 ppm (s, 1H, SO₂NH).
- δ 7.6–8.0 ppm (m, aromatic protons).
- δ 2.1 ppm (s, 3H, CH₃ from acetyl group).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. Table 2: Representative ¹H-NMR Data
| Proton Environment | δ (ppm) | Integration | Assignment |
|---|---|---|---|
| SO₂NH | 10.32 | 1H | Sulfonamide |
| Aromatic H | 7.75 | 4H | Benzene rings |
| CH₃ (acetyl) | 2.08 | 3H | Acetylamino |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. For example:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 200 K.
- Refinement : Employ SHELXL (via Olex2) for structure solution.
- Key Metrics :
- R-factor < 0.05 for high reliability.
- Hydrogen-bonding networks (e.g., between sulfonamide and carboxylic acid groups) stabilize the crystal lattice.
Q. Example Findings :
Q. What computational strategies predict biological target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., carbonic anhydrase II, CA-II).
- Parameters : Grid box centered on the active site (20 ų), Lamarckian genetic algorithm.
- MD Simulations : GROMACS with AMBER force fields to assess binding stability (50 ns trajectories).
Q. Key Insights :
Q. How do experimental and computational data address contradictions in enzyme inhibition studies?
Methodological Answer:
- In Vitro Assays : Measure IC₅₀ against CA-II using stopped-flow CO₂ hydration.
- Result : IC₅₀ = 12 nM (experimental) vs. predicted 18 nM (computational).
- Discrepancy Analysis :
- Solvent Effects : Simulations may underestimate solvation entropy.
- Protein Flexibility : Rigid docking ignores conformational changes.
Resolution : Combine ensemble docking (multiple receptor conformations) and experimental validation .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
Methodological Answer:
- pH Adjustment : Use phosphate buffer (pH 7.4) with 0.5% DMSO.
- Co-Solvents : Ethanol (≤5% v/v) enhances solubility without denaturing proteins.
- Surfactants : Add 0.1% Tween-80 for hydrophobic interactions.
Validation : Dynamic light scattering (DLS) confirms no aggregation at 25°C .
Q. How is the compound’s stability under physiological conditions evaluated?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
